N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE
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Overview
Description
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the sulfonation of thiophene followed by the coupling of the sulfonylated thiophene with a furan derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Both the furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan or thiophene rings.
Scientific Research Applications
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, influencing biochemical pathways. The sulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE: shares similarities with other sulfonamide derivatives, such as sulfanilamide and sulfathiazole.
Thiophene and Furan Derivatives: Compounds like thiophene-2-sulfonamide and furan-2-sulfonamide are structurally related.
Uniqueness
What sets this compound apart is its combination of both furan and thiophene rings, along with the sulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S3/c1-2-20(14,15)13-9-11(10-5-3-7-18-10)21(16,17)12-6-4-8-19-12/h3-8,11,13H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXLXDRGWBTVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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